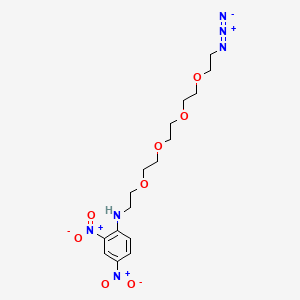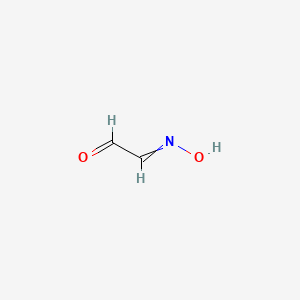
Glyoxalmonoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyoxalmonoxime is an organic compound with the chemical formula C₂H₄N₂O₂ It is a derivative of glyoxal, where one of the aldehyde groups is replaced by an oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glyoxalmonoxime can be synthesized through the reaction of glyoxal with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium, and the pH is adjusted to neutral using a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{OHC-CHO} + \text{NH₂OH} \cdot \text{HCl} \rightarrow \text{OHC-CH=NOH} + \text{H₂O} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting glyoxal with hydroxylamine under controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including oxalic acid and formic acid.
Reduction: It can be reduced to form glyoxal or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxalic acid, formic acid.
Reduction: Glyoxal, reduced oxime derivatives.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
Glyoxalmonoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of glyoxalmonoxime involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in various chemical reactions and industrial processes. The oxime group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Glyoxal: The parent compound of glyoxalmonoxime, with two aldehyde groups.
Hydroxylamine: A precursor in the synthesis of this compound.
Oximes: A class of compounds with the general formula R1R2C=NOH, where this compound is a specific example.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of glyoxal and oximes. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C2H3NO2 |
|---|---|
Peso molecular |
73.05 g/mol |
Nombre IUPAC |
2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H |
Clave InChI |
PRRPUEWAMYRKPC-UHFFFAOYSA-N |
SMILES canónico |
C(=NO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

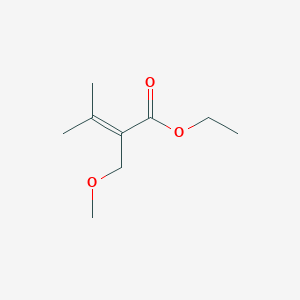
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
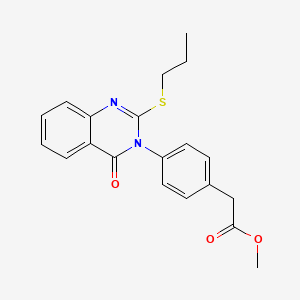
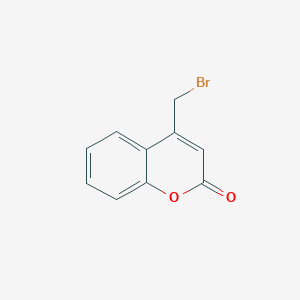
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
